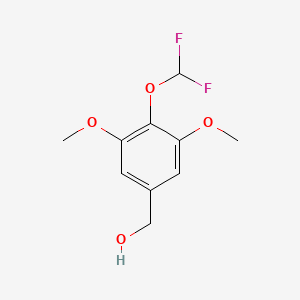
(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol is an organic compound that belongs to the class of phenylmethanols. This compound is characterized by the presence of two methoxy groups and one difluoromethoxy group attached to a phenyl ring, with a methanol group attached to the carbon atom in the para position relative to the difluoromethoxy group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol typically involves the reduction of the corresponding aldehyde, (4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde). One common method involves the use of sodium tetrahydroborate (NaBH4) as the reducing agent in a solvent such as tetrahydrofuran (THF) or methanol. The reaction is usually carried out at temperatures ranging from 0°C to 20°C for about 30 minutes. After the reduction is complete, the reaction mixture is quenched with water and ammonium chloride to neutralize any remaining reducing agent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Further reduction of the methanol group can lead to the formation of the corresponding alkane.
Substitution: The methoxy and difluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium tetrahydroborate (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: (4-(Difluoromethoxy)-3,5-dimethoxybenzaldehyde) or (4-(Difluoromethoxy)-3,5-dimethoxybenzoic acid).
Reduction: (4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The difluoromethoxy and methoxy groups can affect the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- (4-(Difluoromethoxy)-3-methoxyphenyl)methanol
- (4-(Difluoromethoxy)-3-isopropoxyphenyl)methanol
- (4-(Difluoromethoxy)-3-ethoxyphenyl)methanol
Uniqueness
(4-(Difluoromethoxy)-3,5-dimethoxyphenyl)methanol is unique due to the presence of two methoxy groups and one difluoromethoxy group on the phenyl ring. This specific arrangement of substituents can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H12F2O4 |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
[4-(difluoromethoxy)-3,5-dimethoxyphenyl]methanol |
InChI |
InChI=1S/C10H12F2O4/c1-14-7-3-6(5-13)4-8(15-2)9(7)16-10(11)12/h3-4,10,13H,5H2,1-2H3 |
InChI Key |
AJKLTOVJTFIMSH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC(F)F)OC)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![t-Butyl-dimethyl-[4-(2-methylallyl)phenoxy]-silane](/img/structure/B14873686.png)
![N-[(2-bromo-4-methylphenyl)carbamothioyl]-2-(4-bromophenoxy)acetamide](/img/structure/B14873694.png)

![2,3-dihydro-1H-cyclopenta[4,5]imidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B14873701.png)

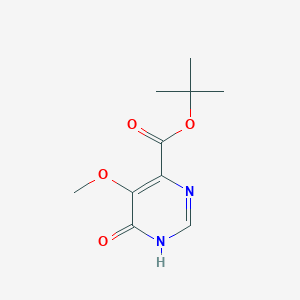
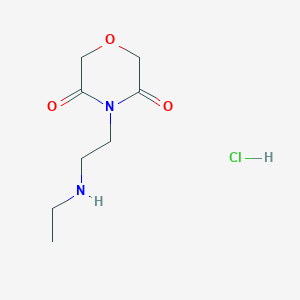
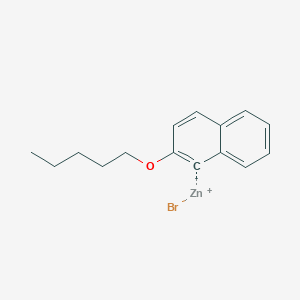

![(5S,8R,9S,10S,13R,17R)-17-[(1R)-1,5-dimethylhexyl]-10,13-dimethyl-3-(trifluoromethyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B14873760.png)
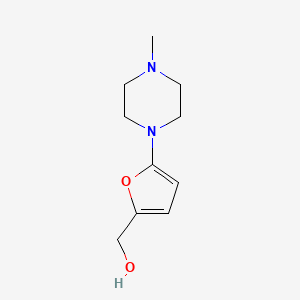
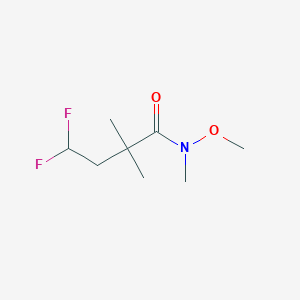
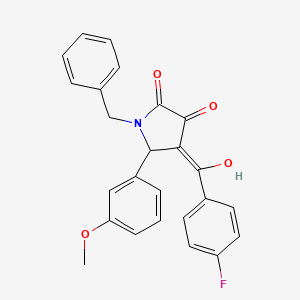
![2-(3-Methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14873775.png)
